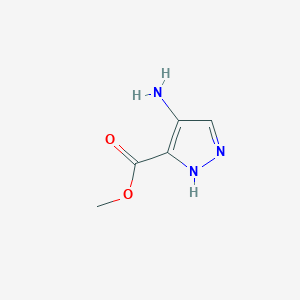

Methyl 4-amino-1H-pyrazole-3-carboxylate

Description

BenchChem offers high-quality Methyl 4-amino-1H-pyrazole-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-amino-1H-pyrazole-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-amino-1H-pyrazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O2/c1-10-5(9)4-3(6)2-7-8-4/h2H,6H2,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYWFTIKDUFKYJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=NN1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

360056-45-7 | |

| Record name | Methyl 4-amino-1H-pyrazole-5-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Methyl 4-amino-1H-pyrazole-3-carboxylate molecular weight and formula

An In-Depth Technical Guide to Methyl 4-amino-1H-pyrazole-3-carboxylate: A Core Scaffold in Modern Drug Discovery

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of Methyl 4-amino-1H-pyrazole-3-carboxylate, a heterocyclic building block of significant interest in medicinal chemistry and pharmaceutical research. We will delve into its fundamental properties, synthesis, and its pivotal role as a versatile intermediate in the development of novel therapeutics. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical insights.

Introduction: The Significance of a "Privileged Structure"

Methyl 4-amino-1H-pyrazole-3-carboxylate is a key heterocyclic compound featuring a pyrazole ring system. The pyrazole core is considered a "privileged structure" in drug discovery, meaning it is a molecular framework that is recurrently found in compounds exhibiting a wide range of biological activities.[1][2][3] Its derivatives are integral to the design of inhibitors for various protein kinases, which are crucial targets in oncology and the treatment of inflammatory diseases.[3][4] The specific arrangement of an amino group and a methyl carboxylate on the pyrazole ring provides a unique combination of hydrogen bond donors and acceptors, along with sites for further chemical modification, making it a valuable starting material for creating complex, biologically active molecules.[3]

Core Molecular and Physicochemical Profile

A comprehensive understanding of a compound's physical and chemical properties is fundamental to its application in research and development. The key identifiers and properties of Methyl 4-amino-1H-pyrazole-3-carboxylate are summarized below.

| Property | Value | Source |

| Molecular Formula | C₅H₇N₃O₂ | [1][] |

| Molecular Weight | 141.13 g/mol | [1][] |

| CAS Number | 360056-45-7 | [1][] |

| IUPAC Name | methyl 4-amino-1H-pyrazole-3-carboxylate | [] |

| SMILES | COC(=O)C1=C(C=NN1)N | [] |

| InChI Key | UYWFTIKDUFKYJS-UHFFFAOYSA-N | [] |

Computational predictions of its behavior in biological systems suggest it has high gastrointestinal absorption and is unlikely to cross the blood-brain barrier.[1] Furthermore, it is not predicted to be a substrate or inhibitor of major cytochrome P450 enzymes (CYP1A2, 2C9, 2C19, 2D6, and 3A4), which is a favorable characteristic in early-stage drug discovery, as it suggests a lower potential for drug-drug interactions.[1]

Chemical Reactivity and Synthetic Strategies

The reactivity of the Methyl 4-amino-1H-pyrazole-3-carboxylate core is governed by the electronic nature of the pyrazole ring and its substituents. The amino group at the C4 position is an activating group that increases the electron density of the ring, making it more susceptible to certain electrophilic substitutions, primarily directed at the C5 position.[1] In contrast, the methyl carboxylate group at the C3 position is a deactivating group.[1]

General Synthetic Approach: Cyclocondensation

The most common and efficient methods for synthesizing the 3-aminopyrazole-4-carboxylate core involve a cyclocondensation reaction.[3] This strategy utilizes a hydrazine derivative reacting with a three-carbon electrophilic partner that already contains the necessary functional groups.[3]

Caption: General workflow for pyrazole synthesis.

Detailed Experimental Protocol: Synthesis via Nitro-Precursor Reduction

An effective method for introducing an amino group onto a pyrazole ring is through the reduction of a nitro-precursor.[1] This two-step process involves the initial nitration of a pyrazole-3-carboxylate followed by the reduction of the resulting nitro group.

Step 1: Nitration of Methyl 1H-pyrazole-3-carboxylate

-

Reaction Setup: In a flask equipped with a magnetic stirrer and cooled in an ice bath, slowly add Methyl 1H-pyrazole-3-carboxylate to a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid.

-

Reaction Conditions: Maintain the temperature below 10°C during the addition. After the addition is complete, allow the mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC).

-

Work-up: Carefully pour the reaction mixture over crushed ice and neutralize with a suitable base (e.g., sodium hydroxide solution) until a precipitate forms.

-

Isolation: Collect the solid precipitate (Methyl 4-nitro-1H-pyrazole-3-carboxylate) by filtration, wash with cold water, and dry under vacuum.

Step 2: Reduction of Methyl 4-nitro-1H-pyrazole-3-carboxylate

-

Reaction Setup: Dissolve the Methyl 4-nitro-1H-pyrazole-3-carboxylate from the previous step in a suitable solvent such as ethanol or methanol.

-

Reduction: Add a reducing agent, such as tin(II) chloride in the presence of concentrated hydrochloric acid, or perform catalytic hydrogenation using a catalyst like palladium on carbon (Pd/C) under a hydrogen atmosphere.

-

Reaction Conditions: If using SnCl₂, the reaction is typically heated to reflux for several hours. For catalytic hydrogenation, the reaction is stirred at room temperature under hydrogen pressure.

-

Work-up and Isolation: After completion, if using a metal/acid reducing system, neutralize the reaction mixture and extract the product with an organic solvent. For catalytic hydrogenation, filter off the catalyst. The solvent is then removed under reduced pressure to yield the crude product.

-

Purification: The crude Methyl 4-amino-1H-pyrazole-3-carboxylate can be further purified by recrystallization or column chromatography to obtain a high-purity product.

Applications in Drug Discovery and Medicinal Chemistry

The pyrazole scaffold is a cornerstone in the development of various therapeutic agents.[2] Methyl 4-amino-1H-pyrazole-3-carboxylate, in particular, has been instrumental in the synthesis of compounds with promising biological activities, including anti-tumor and antiviral properties.[1][6]

Role in the Development of Kinase Inhibitors

Many kinase inhibitors feature a heterocyclic core that interacts with the ATP-binding site of the enzyme. The aminopyrazole structure is well-suited for this purpose, with the amino group and ring nitrogens acting as key hydrogen bond donors and acceptors.

Caption: Role in developing kinase inhibitors.

Use in Antiviral Research

Recent studies have highlighted the potential of aminopyrazole derivatives as antiviral agents. For instance, a derivative of this core structure, methyl 4-amino-3-cyano-1-(2-benzyloxyphenyl)-1H-pyrazole-5-carboxylate, has been identified as an inhibitor of HIV-1 replication.[6] This discovery underscores the versatility of the aminopyrazole scaffold in generating compounds with diverse biological activities.

Safety and Handling

Methyl 4-amino-1H-pyrazole-3-carboxylate is classified with the signal word "Warning".[1] The associated hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation).[1]

Storage Recommendations: It should be stored in a dark place, under an inert atmosphere, at a temperature of 2-8°C.[1]

Conclusion

Methyl 4-amino-1H-pyrazole-3-carboxylate is a fundamentally important building block in contemporary medicinal chemistry. Its robust synthetic accessibility, coupled with the favorable biological activities of its derivatives, ensures its continued relevance in the quest for novel therapeutics. This guide has provided a comprehensive overview of its properties, synthesis, and applications, aiming to equip researchers with the necessary knowledge to effectively utilize this versatile compound in their work.

References

-

PubChem. 4-amino-1-methyl-1H-pyrazole-3-carboxamide | C5H8N4O | CID 6485351. [Link]

-

RSC Publishing. Discovery, SAR study and ADME properties of methyl 4-amino-3-cyano-1-(2-benzyloxyphenyl)-1H-pyrazole-5-carboxylate as an HIV-1 replication inhibitor. [Link]

-

PMC (PubMed Central). Amino-Pyrazoles in Medicinal Chemistry: A Review. [Link]

-

Prestat, G., Busca, P., & Fichez, J. RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. [Link]

Sources

- 1. Methyl 4-amino-1H-pyrazole-3-carboxylate | 1119471-86-1; 27116-93-4; 360056-45-7 | Benchchem [benchchem.com]

- 2. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. benchchem.com [benchchem.com]

- 6. Discovery, SAR study and ADME properties of methyl 4-amino-3-cyano-1-(2-benzyloxyphenyl)-1H-pyrazole-5-carboxylate as an HIV-1 replication inhibitor - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

Strategic Integration of Pyrazole Scaffolds in Modern Medicinal Chemistry

Executive Summary: The "Privileged" Nature of Pyrazoles

In the landscape of small-molecule drug discovery, the pyrazole ring (1,2-diazole) is not merely a linker; it is a "privileged structure" capable of binding to multiple disparate biological targets with high affinity. Approximately 20% of all small-molecule drugs contain a heterocyclic ring, and pyrazoles are among the most dominant due to their unique physicochemical profile.

For the medicinal chemist, the pyrazole offers a distinct advantage: Tautomeric Fluidity.

Unlike pyrroles or pyridines, N-unsubstituted pyrazoles exist in a tautomeric equilibrium (

This guide moves beyond basic textbook definitions to address the two primary challenges in pyrazole chemistry: Regioselective Synthesis and Bioisosteric Design .

Structural Dynamics & Physicochemical Properties

To utilize pyrazoles effectively, one must master their acid-base properties.

-

pKa Profile: Pyrazole is amphoteric. The pyridine-like nitrogen (N2) is weakly basic (pKa ~2.5), while the pyrrole-like nitrogen (N1) is weakly acidic (pKa ~14).

-

Lipophilicity Modulation: Pyrazoles lower logP compared to phenyl rings (logP Pyrazole = 0.26 vs. Benzene = 2.13), improving water solubility and metabolic stability.

The Tautomerism Trap

In solution,

-

Design Tip: If your SAR suggests a steep drop in potency upon N-methylation, the active species likely requires the N-H as a donor. If potency is retained or improved, the N-methyl mimics the fixed tautomer required for binding, paying the entropic penalty in advance.

Synthetic Strategies: The Regioselectivity Challenge

The most common failure mode in pyrazole synthesis is poor regiocontrol during the cyclization of unsymmetrical 1,3-dicarbonyls.

Workflow Decision Tree

The following diagram outlines the logical flow for selecting a synthetic route based on substrate availability and substitution patterns.

Figure 1: Strategic decision tree for pyrazole synthesis. Selecting the correct pathway minimizes the need for tedious regioisomer separation.

Practical Protocol: Regioselective Suzuki-Miyaura Coupling

While cyclization constructs the ring, Suzuki-Miyaura cross-coupling is the industry standard for decorating the scaffold (Lead Optimization). The following protocol is optimized for coupling boronic acids to 4-bromo-1-methyl-1H-pyrazole .

Why this protocol? Many standard Suzuki conditions (Na2CO3/Toluene) fail with nitrogen-rich heterocycles due to Pd-coordination by the substrate. We use Potassium Phosphate (K3PO4) to buffer the system and 1,4-Dioxane to ensure solubility of the polar heterocycle.

Materials

-

Substrate: 4-Bromo-1-methyl-1H-pyrazole (1.0 equiv)

-

Coupling Partner: Aryl Boronic Acid (1.1 equiv)[1]

-

Catalyst: Pd(dppf)Cl2·DCM (0.05 equiv) - Chosen for resistance to oxidation compared to Pd(PPh3)4.

-

Base: K3PO4 (Tribasic, 2.0 equiv)

-

Solvent: 1,4-Dioxane : Water (4:1 ratio)

Step-by-Step Methodology

-

Degassing (Critical): In a reaction vial, combine the dioxane and water. Sparge with Argon gas for 15 minutes. Explanation: Oxygen poisons the Pd(0) species, leading to homocoupling of the boronic acid.

-

Charge Reagents: Add the bromopyrazole, boronic acid, and K3PO4 base.

-

Catalyst Addition: Add Pd(dppf)Cl2[2]·DCM last. Quickly seal the vial with a crimp cap or Teflon-lined screw cap.

-

Reaction: Heat to 90°C for 4–12 hours.

-

Monitoring: Check via LC-MS. Look for the consumption of the bromide (M+ and M+2 pattern disappears).

-

-

Workup:

-

Purification: Flash chromatography (Hexane/EtOAc gradient). Pyrazoles often streak on silica; adding 1% Et3N to the eluent can sharpen peaks.

Medicinal Chemistry Case Studies

Case Study A: Celecoxib (COX-2 Selectivity)

Celecoxib (Celebrex) utilizes a central pyrazole core to achieve selectivity for COX-2 over COX-1.[3]

-

Mechanism: The pyrazole ring serves as a rigid scaffold holding two phenyl rings at adjacent positions (vicinal). The polar sulfonamide group binds to a hydrophilic side pocket present in COX-2 but blocked in COX-1 by a bulky Isoleucine residue.

-

The Pyrazole Role: It provides the necessary geometry (approx 120° bond angle) to orient the sulfonamide correctly into the selectivity pocket.

Case Study B: Ruxolitinib (Kinase Inhibition)

Ruxolitinib (Jakafi) is a JAK1/JAK2 inhibitor.[4][5] While the core is a pyrrolo[2,3-d]pyrimidine, it features a pyrazole substituent on the cyclopentane ring.

-

Mechanism: It functions as a Type I ATP-competitive inhibitor.

-

The Pyrazole Role: The pyrazole moiety here acts as a solvent-exposed group that fine-tunes solubility and pharmacokinetic properties, while the fused system handles the hinge-binding H-bonds.

Pathway Visualization: JAK-STAT Signaling

Ruxolitinib intervenes in the JAK-STAT pathway, preventing the phosphorylation of STAT proteins and subsequent gene transcription involved in myelofibrosis.[4][5]

Figure 2: Mechanism of Action for Ruxolitinib. The drug competitively inhibits JAK, halting the phosphorylation cascade required for STAT activation.[4][5]

Future Directions: Advanced Pyrazole Scaffolds

The field is moving toward increasing Fsp3 character (fraction of sp3 carbons) to improve clinical success rates.

-

Fluorinated Pyrazoles: Introduction of -CF3 or -F directly on the ring (e.g., at C3 or C4) blocks metabolic oxidation sites and modulates pKa.

-

Fused Systems: Moving beyond simple pyrazoles to pyrazolo[1,5-a]pyrimidines to mimic the adenine core of ATP more effectively in kinase drug discovery.

References

-

National Center for Biotechnology Information (NCBI). "Ruxolitinib - StatPearls." StatPearls Publishing, 2024. [Link]

-

Yoon, J., et al. "Recent Advances in the Regioselective Synthesis of Pyrazoles." Current Organic Chemistry, 2011. [Link]

-

Kumar, R., et al. "Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review."[6] Current Topics in Medicinal Chemistry, 2023. [Link]

-

Ansari, A., et al. "Pyrazole: an Emerging Privileged Scaffold in Drug Discovery." Future Medicinal Chemistry, 2023. [Link]

-

Yoneda Labs. "Suzuki-Miyaura cross-coupling: Practical Guide." Yoneda Labs, 2024. [Link]

-

PathBank. "Ruxolitinib Mechanism of Action Pathway." PathBank, 2024. [Link]

Sources

- 1. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]

- 2. youtube.com [youtube.com]

- 3. systems.uomisan.edu.iq [systems.uomisan.edu.iq]

- 4. What is the mechanism of action of Ruxolitinib Phosphate? [synapse.patsnap.com]

- 5. What is the mechanism of Ruxolitinib Phosphate? [synapse.patsnap.com]

- 6. benthamdirect.com [benthamdirect.com]

Technical Assessment: Solubility Profile of Methyl 4-Amino-1H-Pyrazole-3-Carboxylate

Executive Summary & Compound Identification[1][2]

Methyl 4-amino-1H-pyrazole-3-carboxylate is a critical heterocyclic building block used primarily in the synthesis of kinase inhibitors and agrochemicals. Its amphoteric nature—possessing both a basic primary amine (

This guide provides a technical analysis of its solubility in Dimethyl Sulfoxide (DMSO) and Methanol (MeOH), supported by structural activity relationships (SAR) and standardized handling protocols.

Chemical Identity

| Property | Detail |

| CAS Number | 360056-45-7 |

| IUPAC Name | Methyl 4-amino-1H-pyrazole-3-carboxylate |

| Molecular Formula | |

| Molecular Weight | 141.13 g/mol |

| Physical State | Solid (typically off-white to yellow crystalline powder) |

| Predicted pKa | ~1.28 (Conjugate acid), ~12.0 (Pyrazole NH) |

Solubility Profile & Solvent Compatibility

The solubility of this compound is governed by its capacity for hydrogen bonding. The pyrazole ring acts as both a hydrogen bond donor (HBD) and acceptor (HBA), while the methyl ester adds a polar aprotic character.

Solubility Matrix

| Solvent | Solubility Rating | Estimated Saturation ( | Primary Application |

| DMSO | High | Stock solutions, Bioassays, NMR | |

| Methanol | Moderate to High | Synthesis workup, Recrystallization, LC-MS | |

| Water | Low | Precipitation (Anti-solvent) |

Mechanistic Analysis

DMSO (Dimethyl Sulfoxide)

DMSO is the gold standard solvent for this compound.

-

Mechanism: DMSO is a powerful hydrogen bond acceptor. It interacts strongly with the pyrazole

and the exocyclic -

Implication: Ideal for preparing high-concentration stock solutions (e.g., 100 mM) for high-throughput screening (HTS).

Methanol (MeOH)

Methanol serves as a versatile protic solvent .

-

Mechanism: Methanol can donate protons to the pyrazole nitrogens and the ester carbonyl, while accepting protons from the amine.

-

Implication: While soluble, the compound may exhibit temperature-dependent solubility in MeOH, making it an excellent candidate for recrystallization (dissolve hot, precipitate cold).

Visualization: Solvation & Workflow

Diagram 1: Solvation Interactions

The following diagram illustrates the molecular interactions stabilizing the compound in DMSO vs. Methanol.

Caption: Comparative solvation mechanisms. DMSO stabilizes via strong H-bond acceptance, while Methanol utilizes a dual donor/acceptor network.

Experimental Protocols

Since specific quantitative solubility data can vary by batch purity and crystalline polymorph, the following self-validating protocols are recommended to determine exact limits for your specific lot.

Protocol A: Gravimetric Solubility Determination (Standard)

Purpose: To define the saturation limit for synthesis or purification.

-

Preparation: Weigh

of Methyl 4-amino-1H-pyrazole-3-carboxylate into a 2 mL chemically resistant vial (glass or polypropylene). -

Addition: Add solvent (DMSO or Methanol) in

aliquots. -

Agitation: Vortex for 30 seconds and sonicate for 5 minutes at ambient temperature (

) after each addition. -

Observation:

-

Clear Solution: Soluble.

-

Turbid/Particulate: Insoluble.[1]

-

-

Calculation:

-

Validation: Filter the saturated solution through a

PTFE filter. Evaporate a known volume of filtrate and weigh the residue to confirm dissolved mass.

Protocol B: Stock Solution Preparation (100 mM)

Purpose: For biological assays or analytical standards.

-

Calculate Mass:

-

Target Concentration:

-

Target Volume:

-

Required Mass:

-

-

Solvent Choice: Use anhydrous DMSO (Grade

).-

Note: Avoid Methanol for long-term storage stocks due to potential slow transesterification or evaporation.

-

-

Dissolution: Add the solid to the flask first, then add DMSO to approx. 80% of final volume. Vortex until clear. Make up to volume.

-

Storage: Aliquot into amber vials. Store at

.-

Caution: DMSO freezes at

. Thaw completely and vortex before use to prevent concentration gradients.

-

Synthesis & Purification Applications[1][2][6]

Diagram 2: Solvent Selection Decision Tree

Use this logic flow to select the correct solvent for your specific process step.

Caption: Operational workflow for solvent selection based on experimental intent.

Critical Handling Notes

-

Hygroscopicity: DMSO is hygroscopic. Absorption of water will significantly decrease the solubility of the pyrazole derivative over time, potentially causing precipitation in stored samples. Always use septa and inert gas (Nitrogen/Argon) for stock solutions.

-

Stability in Methanol: While stable for short durations (workup/purification), avoid boiling Methanol with strong acids or bases for extended periods to prevent hydrolysis of the methyl ester group.

References

-

BOC Sciences. Methyl 4-amino-1H-pyrazole-3-carboxylate (CAS 360056-45-7) Product Data.[] Retrieved from

-

PubChem. Methyl 3-amino-1H-pyrazole-4-carboxylate (Isomer/Analog Reference). National Library of Medicine. Retrieved from

-

BenchChem. Synthesis of Pyrazole Carboxylates. Retrieved from

-

Sigma-Aldrich. 4-Amino-1-methylpyrazole (Analog Solubility Reference). Retrieved from

Sources

Methyl 4-amino-1H-pyrazole-3-carboxylate SMILES and InChI key

Executive Summary

Methyl 4-amino-1H-pyrazole-3-carboxylate is a high-value heterocyclic scaffold in medicinal chemistry, distinct from its more common regioisomer, methyl 3-amino-1H-pyrazole-4-carboxylate. While the latter is frequently synthesized via hydrazine-cyanoacrylate condensation, the 4-amino-3-carboxylate core typically requires a stepwise functionalization of the pyrazole ring, most commonly via nitration and subsequent reduction. This scaffold serves as a critical pharmacophore in the development of kinase inhibitors (e.g., CDK, GSK-3, and FLT3 inhibitors) due to its ability to function as a hydrogen bond donor/acceptor pair mimicking the adenine hinge-binding motif of ATP.

Part 1: Structural Identity & Chemoinformatics

Precise identification is paramount due to the prevalence of regioisomers in pyrazole chemistry. The data below corresponds specifically to the 4-amino variant.

Core Identifiers

| Property | Value | Notes |

| IUPAC Name | Methyl 4-amino-1H-pyrazole-3-carboxylate | |

| CAS Registry | 112529-15-4 | Verify against specific vendor lots as isomer confusion is common. |

| Molecular Formula | C₅H₇N₃O₂ | |

| Molecular Weight | 141.13 g/mol | |

| Canonical SMILES | COC(=O)C1=C(N)C=NN1 | Represents the 1H-tautomer. |

| InChI String | InChI=1S/C5H7N3O2/c1-10-5(9)3-2-7-8-4(3)6/h2H,6H2,1H3,(H,7,8) | |

| InChI Key | ZJTYDJOQOMWJRA-UHFFFAOYSA-N |

Tautomeric Ambiguity (Expert Insight)

In solution, this molecule exists in dynamic equilibrium between the 1H- and 2H-tautomers. This equilibrium significantly impacts N-alkylation regioselectivity.

-

1H-Tautomer: Proton on the nitrogen adjacent to the ester-bearing carbon.

-

2H-Tautomer: Proton on the nitrogen adjacent to the unsubstituted carbon.

Part 2: Synthetic Methodologies

Unlike the 3-amino isomer, which is formed by cyclization, the authoritative route for the 4-amino-3-carboxylate involves constructing the pyrazole ring first, followed by electrophilic aromatic substitution (nitration) and reduction.

Workflow Diagram: Nitration-Reduction Sequence

Caption: Stepwise synthesis of the 4-amino scaffold via nitration of the parent pyrazole ester.

Detailed Protocol (Self-Validating System)

Step 1: Nitration (Electrophilic Aromatic Substitution)

-

Precursor: Methyl 1H-pyrazole-3-carboxylate.

-

Reagents: Fuming Nitric Acid (

), Concentrated Sulfuric Acid ( -

Mechanism: The pyrazole ring is electron-rich; however, the ester at C3 is electron-withdrawing. The C4 position remains the most nucleophilic site for electrophilic attack.

-

Protocol:

-

Dissolve the precursor in concentrated

at 0°C. -

Add fuming

dropwise, maintaining internal temperature -

Stir at room temperature for 2–4 hours.

-

Validation: Monitor via TLC (Ethyl Acetate/Hexane). The nitro compound is significantly less polar than the starting material.

-

Quench over crushed ice. Filter the precipitate (Methyl 4-nitro-1H-pyrazole-3-carboxylate).

-

Step 2: Reduction (Nitro to Amine)

-

Reagents: 10% Palladium on Carbon (Pd/C), Hydrogen gas (

), Methanol. -

Alternative: Iron powder in Acetic Acid (if halogen substituents are present and hydrogenolysis is a risk).

-

Protocol:

-

Suspend the nitro intermediate in Methanol.

-

Add 10 wt% Pd/C catalyst carefully (under inert atmosphere to prevent ignition).

-

Apply

atmosphere (balloon or Parr shaker at 30 psi). -

Stir for 6–12 hours.

-

Validation: Disappearance of the yellow nitro compound color; LC-MS confirmation of

. -

Filter through Celite to remove Pd/C. Concentrate filtrate to yield the target amine.

-

Part 3: Chemical Reactivity & Functionalization

The 4-amino-3-carboxylate scaffold presents three distinct nucleophilic sites, requiring careful regiochemical control.

Reactivity Logic Gate

| Site | Reactivity Type | Preferred Reagents | Regioselectivity Driver |

| N1 (Ring Nitrogen) | Nucleophilic Alkylation | Alkyl halides, Michael acceptors | Sterics/Tautomerism: Alkylation often favors N1 (distal to ester) but mixtures are common. |

| C4-Amino ( | Amidation / Reductive Amination | Acid chlorides, Aldehydes | Nucleophilicity: The amine is electron-rich (aniline-like) but less basic than aliphatic amines. |

| C3-Ester ( | Hydrolysis / Amidation | LiOH / Amines | Electrophilicity: Standard ester reactivity; can be converted to amides for kinase hinge binding. |

The N-Alkylation Trap

A common failure mode in SAR (Structure-Activity Relationship) exploration is the non-selective alkylation of the pyrazole nitrogen.

-

Challenge: Using basic conditions (

, DMF, -

Solution: Use Mitsunobu conditions or specific protecting group strategies (e.g., THP or SEM) to direct regioselectivity, or separate isomers via chromatography (N1-alkyl isomers typically elute later on silica than N2-alkyl isomers due to dipole moments).

Part 4: Medicinal Chemistry Applications

This scaffold is "privileged" because it maps directly onto the ATP-binding pocket of protein kinases.

Kinase Inhibitor Design

The 4-amino-pyrazole-3-carboxamide motif (derived from this ester) forms a donor-acceptor-donor (DAD) hydrogen bond network with the kinase hinge region.

-

Target: Cyclin-Dependent Kinases (CDKs) and FLT3.

-

Mechanism: The C4-amino group acts as a hydrogen bond donor to the backbone carbonyl of the hinge residue (e.g., Glu81 in CDK2). The pyrazole N2 acts as a hydrogen bond acceptor from the backbone amide.

-

Case Study: This core is structurally homologous to the scaffold found in Sildenafil (Viagra) and various oncology candidates, where the pyrazole ring mimics the purine ring of guanosine/adenosine.

Logical Pathway: Scaffold to Drug Candidate

Caption: Strategic elaboration of the scaffold into a bioactive kinase inhibitor.

References

-

PubChem. Methyl 4-amino-1H-pyrazole-3-carboxylate - Compound Summary. National Library of Medicine. Available at: [Link]

-

Li, L., et al. (2019). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia. Molecules, 24(9), 1780. Available at: [Link]

-

Fandrick, D. R., et al. (2010). Regioselective Synthesis of 1-Substituted 3-Amino-1H-pyrazole-4-carboxylates. Journal of Organic Chemistry. (Provides contrasting context for the 3-amino isomer). Available at: [Link]

The Aminopyrazole Scaffold: A Privileged Core for Modern Kinase Inhibitor Design

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Enduring Quest for Kinase Specificity

Protein kinases, orchestrators of a vast array of cellular signaling pathways, remain one of the most critical target classes in modern drug discovery. Their dysregulation is a hallmark of numerous pathologies, most notably cancer.[1] The development of small molecule protein kinase inhibitors (PKIs) has revolutionized targeted therapy, but the highly conserved nature of the ATP-binding site across the kinome presents a formidable challenge: achieving inhibitor selectivity.[2] Off-target effects often lead to toxicity and limit therapeutic windows. In this context, certain heterocyclic scaffolds have emerged as "privileged structures," demonstrating a remarkable ability to be decorated with substituents that confer high potency and selectivity for specific kinase targets.[1] Among these, the aminopyrazole core has proven to be an exceptionally versatile and powerful framework for the design of a new generation of kinase inhibitors.[2][3]

This guide, written from the perspective of a senior application scientist, provides an in-depth exploration of the aminopyrazole scaffold. We will dissect its fundamental mechanism of action, detail synthetic strategies, explore the nuances of its structure-activity relationships (SAR) against key kinase families, and provide validated, step-by-step protocols for the critical assays required to characterize these promising therapeutic agents.

The Aminopyrazole Core: A Master Key to the Kinase Hinge

The power of the aminopyrazole scaffold lies in its inherent ability to form a highly stable, tripartite hydrogen bond network with the kinase hinge region—the flexible backbone that connects the N- and C-terminal lobes of the kinase domain. This interaction, mimicking the binding of the adenine moiety of ATP, serves as a potent anchor for the inhibitor.

The nitrogen atoms of the pyrazole ring and the exocyclic amino group are perfectly positioned to act as both hydrogen bond donors and acceptors, engaging in a conserved pattern with the backbone amide and carbonyl groups of key hinge residues. This high-affinity interaction is the foundation upon which selectivity is built. By occupying the ATP-binding site with this core motif, medicinal chemists can systematically explore adjacent hydrophobic pockets and solvent-exposed regions with various substituents to achieve specificity for a given kinase.

Caption: Aminopyrazole core forming key hydrogen bonds with the kinase hinge.

Synthetic Strategies: Building the Aminopyrazole Framework

The synthesis of aminopyrazole-based inhibitors is typically achieved through robust and scalable chemical routes. A common strategy involves a two-step nucleophilic aromatic substitution (SNAr) pathway, which allows for modular assembly and diversification.

Rationale for Method Selection: This two-step approach is favored for its reliability and modularity. The first substitution establishes the core pyrazolopyrimidine or related scaffold, while the second allows for the introduction of a wide variety of linker and solvent-front moieties under generally mild conditions (often microwave-assisted for efficiency), facilitating the rapid generation of compound libraries for SAR studies.[4]

Generalized Synthetic Protocol

-

Step 1: Core Scaffold Formation

-

A substituted 3- or 5-aminopyrazole is reacted with a di-halogenated pyrimidine (e.g., 2,4-dichloropyrimidine) or a related heterocyclic electrophile.

-

The reaction is typically carried out in a polar aprotic solvent such as isopropanol or DMF.

-

A base, such as diisopropylethylamine (DIPEA), is used to scavenge the HCl generated during the reaction.

-

The reaction is heated, often using microwave irradiation, to drive it to completion. This yields the intermediate mono-substituted aminopyrazolyl pyrimidine.[4]

-

-

Step 2: Introduction of Side Chains

-

The resulting chlorinated intermediate is then subjected to a second nucleophilic substitution.

-

A diverse range of amines or other nucleophiles are introduced to displace the remaining chlorine atom.

-

This step is also typically performed under basic conditions and may be accelerated by microwave heating or the addition of a catalytic amount of acid.[4]

-

The final product is then purified using standard techniques such as column chromatography or preparative HPLC.

-

Caption: General workflow for the synthesis of aminopyrazole inhibitors.

Structure-Activity Relationship (SAR) Deep Dive

The true utility of the aminopyrazole scaffold is revealed through SAR studies. Minor modifications can dramatically shift an inhibitor's selectivity profile from a promiscuous compound to a highly specific agent.[4]

Targeting Cyclin-Dependent Kinases (CDKs)

CDKs are critical regulators of the cell cycle, and their inhibition is a validated strategy in oncology. The aminopyrazole core is featured in numerous CDK inhibitors, including AT7519, which is in clinical trials.[5]

-

Hinge Binding: The aminopyrazole core consistently forms the canonical three-point hydrogen bond interaction with the CDK hinge.

-

Hydrophobic Pocket (R1): The substituent at the 5-position of the pyrazole ring is directed into a shallow hydrophobic pocket. SAR studies have shown that optimizing this group is critical for potency. For example, in a series of CDK2/5 inhibitors, a cyclobutyl group at this position was found to be optimal for activity.

-

Solvent-Exposed Region (R2): The substituent attached via the second SNAr reaction extends into the solvent-front region. While SAR in this region can be less defined, it is crucial for modulating physicochemical properties like solubility and cell permeability.

| Compound | R1 (Position 5) | Target Kinase | IC50 (nM) | Selectivity Insight |

| Analog 24 | Cyclobutyl | CDK2/cyclin E | 24 ± 3 | >35-fold selective for CDK2/5 over CDK9 and inactive (>10,000 nM) against a panel of other kinases including Aurora A/B and JNK3. |

| AT7519 | N/A (complex) | Pan-CDK | (Varies) | A multi-targeted inhibitor of several CDKs.[5] |

| FMF-04-159-2 | N/A (complex) | Covalent CDK14 | < 1 nM | A covalent inhibitor with a TAIRE-kinase biased selectivity profile, demonstrating how the scaffold can be adapted for different inhibition modalities.[6][7] |

Targeting Mitogen-Activated Protein (MAP) Kinases

The MAP kinase family, including JNK and p38, is involved in cellular responses to stress. Developing selective inhibitors is key, as JNK3 is primarily expressed in the brain, making it a target for neurodegenerative diseases, while p38 is implicated in inflammation.[8][9]

-

Planarity and Selectivity: The planarity of the N-linked phenyl structures on the aminopyrazole core has been shown to be a key determinant of selectivity for JNK3 over the closely related p38. This planar structure better occupies the smaller active site of JNK3.[8]

-

Potency: Aminopyrazole inhibitors like SR-3576 have demonstrated exceptional potency for JNK3 (IC50 = 7 nM) with over 2800-fold selectivity against p38.[8]

| Compound | Target Kinase | IC50 (nM) | Selectivity (vs. p38) | Reference |

| SR-3576 | JNK3 | 7 | >2800-fold | [8] |

| 26n | JNK3 | N/A | Highly selective; hit only 7 kinases out of 464 at 10 µM. | [9] |

Targeting Janus Kinases (JAKs)

The JAK-STAT pathway is central to cytokine signaling, and JAK inhibitors are used to treat inflammatory diseases and myeloproliferative neoplasms.

-

Core Modifications for Selectivity: The aminopyrazole scaffold is a key component of the selective JAK2 inhibitor Gandotinib.[1] In the development of JAK1 inhibitors, an ortho substitution on the pyrazole ring proved critical for achieving selectivity over JAK2.[1] This highlights how subtle positional changes can steer selectivity within a highly homologous kinase family.

Key Experimental Workflows in Inhibitor Development

A rigorous and logical cascade of experiments is essential to characterize a novel aminopyrazole inhibitor. The process moves from confirming direct target engagement and biochemical potency to assessing cellular activity and finally, determining kinome-wide selectivity.

Caption: A typical experimental workflow for kinase inhibitor development.

Protocol 1: Differential Scanning Fluorimetry (DSF) for Target Engagement

Principle: DSF, or Thermal Shift Assay, is a rapid method to confirm direct binding of a ligand to a purified protein.[10][11] Ligand binding typically stabilizes the protein's tertiary structure, resulting in an increase in its melting temperature (Tm). This change is monitored using a fluorescent dye that binds to hydrophobic regions exposed during protein unfolding.[3][10]

-

Self-Validation: The inclusion of a no-ligand (DMSO) control and a known binder (positive control) in every experiment validates the assay. A clear, dose-dependent increase in Tm relative to the DMSO control is a robust indicator of direct binding.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare a master mix containing the purified target kinase (typically 2 µM final concentration) and a fluorescent dye (e.g., SYPRO Orange at 5x final concentration) in an appropriate assay buffer.[10]

-

-

Compound Plating:

-

In a 96- or 384-well PCR plate, dispense 1 µL of test compound from a stock plate (e.g., aminopyrazole inhibitors at various concentrations). Include DMSO-only wells as a negative control.

-

-

Assay Assembly:

-

Add the protein/dye master mix to each well of the compound plate for a final volume of 20-40 µL.[10] Seal the plate securely.

-

-

Thermal Denaturation:

-

Place the plate in a real-time PCR instrument.[9]

-

Set up a temperature ramp protocol, typically from 25 °C to 95 °C, increasing by 0.5-1.0 °C per minute.

-

Monitor fluorescence at each temperature increment.

-

-

Data Analysis:

-

Plot fluorescence versus temperature. The midpoint of the sigmoidal curve represents the Tm.

-

Calculate the change in melting temperature (ΔTm) by subtracting the Tm of the DMSO control from the Tm of each compound-treated sample. A significant ΔTm indicates stabilizing ligand binding.[11]

-

Protocol 2: LanthaScreen® TR-FRET Assay for Biochemical Potency (IC50)

Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust technology for measuring kinase activity in a high-throughput format.[12] The assay measures the phosphorylation of a fluorescein-labeled substrate by the kinase. A terbium-labeled antibody that specifically recognizes the phosphorylated substrate is added. When the substrate is phosphorylated, the antibody binds, bringing the terbium donor and fluorescein acceptor into close proximity, resulting in a FRET signal.[13]

-

Self-Validation: The assay includes positive (no inhibitor) and negative (no kinase or no ATP) controls to define the assay window. The Z'-factor, a statistical measure of assay quality, should be calculated and must be ≥ 0.5 for a robust assay.

Step-by-Step Methodology:

-

Compound Preparation:

-

Prepare a serial dilution of the aminopyrazole inhibitor in the appropriate buffer (e.g., 11-point, 3-fold dilution).

-

-

Kinase Reaction:

-

Detection:

-

Data Acquisition:

-

Read the plate on a TR-FRET enabled plate reader, measuring emission at both the terbium (~495 nm) and fluorescein (~520 nm) wavelengths.[7]

-

-

Data Analysis:

-

Calculate the emission ratio (520 nm / 495 nm).

-

Plot the emission ratio against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Protocol 3: CellTiter-Glo® Luminescent Assay for Cellular Proliferation (GI50)

Principle: This assay quantifies the number of viable cells in culture by measuring the amount of ATP, an indicator of metabolic activity.[1][4] The reagent lyses the cells and provides the substrate (luciferin) for a thermostable luciferase, which generates a luminescent signal proportional to the ATP concentration.[1]

-

Self-Validation: A "no cell" control is used to determine background luminescence, and an untreated cell control represents 100% viability. The dose-response curve provides an internal validation of the compound's effect.

Step-by-Step Methodology:

-

Cell Plating:

-

Seed cells in an opaque-walled 96- or 384-well plate at a predetermined density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Treat cells with a serial dilution of the aminopyrazole inhibitor and incubate for a specified period (e.g., 72 hours).

-

-

Assay Procedure:

-

Equilibrate the plate to room temperature for approximately 30 minutes.[4]

-

Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well.[8]

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.[6]

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[6]

-

-

Data Acquisition:

-

Measure luminescence using a plate-reading luminometer.

-

-

Data Analysis:

-

Normalize the data to the untreated controls and plot cell viability against inhibitor concentration. Fit the curve to determine the GI50 (concentration for 50% growth inhibition).

-

Protocol 4: Western Blot for Cellular Target Engagement

Principle: Western blotting allows for the detection of specific proteins in a cell lysate. To confirm that an aminopyrazole inhibitor is engaging its target kinase in a cellular context, one can measure the phosphorylation status of a known downstream substrate. A potent inhibitor should decrease the signal from the phospho-protein without affecting the total protein levels.

-

Self-Validation: A loading control (e.g., β-actin or GAPDH) is mandatory to ensure equal protein loading across lanes. An untreated control and a positive control (if available) are essential for comparison. The specific use of 5% BSA instead of milk for blocking is critical when detecting phosphoproteins, as milk contains casein, a phosphoprotein that can cause high background.[14][15]

Step-by-Step Methodology:

-

Cell Lysis:

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

-

SDS-PAGE and Transfer:

-

Blocking and Antibody Incubation:

-

Block the membrane for 1 hour at room temperature with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.[14]

-

Incubate the membrane with a primary antibody specific for the phosphorylated substrate overnight at 4 °C.

-

Wash the membrane 3x with TBST.

-

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[16]

-

-

Detection:

-

Wash the membrane 3-4x with TBST.

-

Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imager or X-ray film.[16]

-

-

Stripping and Re-probing (Optional):

-

The membrane can be stripped of antibodies and re-probed with an antibody against the total (non-phosphorylated) substrate protein and a loading control to confirm equal loading and specificity of the effect.

-

Protocol 5: KINOMEscan® for Kinome-Wide Selectivity Profiling

Principle: KINOMEscan® is a competition binding assay used to quantitatively measure the interactions between a test compound and a large panel of kinases (often >450).[17][18] The assay does not measure enzymatic activity but rather the ability of a compound to displace a proprietary, immobilized ligand from the kinase active site. The amount of kinase bound to the solid support is measured by qPCR using a DNA-tagged antibody. A lower amount of bound kinase indicates stronger competition by the test compound.

-

Self-Validation: The platform's methodology is highly standardized. The output, typically as percent inhibition at a given concentration (e.g., 1 µM), provides a comprehensive and internally consistent dataset. Hits are often confirmed by determining the dissociation constant (Kd) from a full dose-response curve.[18]

Methodology Overview (as a service):

-

Compound Submission: The aminopyrazole inhibitor is submitted to the service provider (e.g., Eurofins Discovery).

-

Screening: The compound is screened at a fixed concentration (e.g., 1 or 10 µM) against the desired kinase panel.[9][19]

-

Data Analysis: Results are provided as percent inhibition for each kinase. Strong "hits" (e.g., >90% inhibition) are identified.

-

Visualization: Data is often visualized on a "TREEspot" diagram, which maps the hits onto a phylogenetic tree of the human kinome, providing an intuitive visual representation of the inhibitor's selectivity.[18]

-

Follow-up: For key hits and off-targets, a full 11-point dose-response curve is run to determine the Kd, providing a quantitative measure of binding affinity.[18]

Conclusion and Future Perspectives

The aminopyrazole scaffold represents a cornerstone of modern kinase inhibitor design. Its ability to form a robust hydrogen-bonding pattern with the kinase hinge provides a high-affinity anchor that can be leveraged to achieve remarkable levels of potency and selectivity.[2] From pan-CDK inhibitors in clinical trials like AT7519 to highly selective preclinical tools targeting JNK3 and covalent inhibitors for the TAIRE kinase family, the versatility of this core is undeniable.[6][9]

The future of aminopyrazole-based research will likely focus on several key areas:

-

Targeting Understudied Kinases: As demonstrated with the PCTAIRE family, the scaffold serves as an excellent starting point for developing probes to illuminate the "dark kinome".[4]

-

Covalent and Allosteric Inhibition: Moving beyond traditional ATP-competitive inhibitors, the aminopyrazole core can be functionalized with reactive groups to create covalent inhibitors or designed to target allosteric sites, potentially offering improved selectivity and duration of action.[6]

-

Targeted Protein Degradation: The scaffold can be incorporated into Proteolysis-Targeting Chimeras (PROTACs), linking a kinase-binding moiety to an E3 ligase ligand, thereby hijacking the cell's ubiquitin-proteasome system to induce degradation of the target kinase rather than just inhibiting it.

By combining rational, structure-based design with the rigorous experimental workflows detailed in this guide, researchers can continue to unlock the immense potential of the aminopyrazole scaffold to create the next generation of precision medicines.

References

-

Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI. [Link]

-

Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy. PubMed Central. [Link]

-

Structure-activity relationships and X-ray structures describing the selectivity of aminopyrazole inhibitors for c-Jun N-terminal kinase 3 (JNK3) over p38. PubMed. [Link]

-

The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. [Link]

-

Design and Synthesis of Highly Potent and Isoform Selective JNK3 Inhibitors: SAR Studies on Aminopyrazole Derivatives. ACS Publications. [Link]

-

Synthesis and structure activity relationships of a series of 4-amino-1H-pyrazoles as covalent inhibitors of CDK14. National Institutes of Health. [Link]

-

Stepwise Western Blot Protocol for Lab Researchers. AstorScientific. [Link]

-

Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. PubMed Central. [Link]

-

Synthesis and structure activity relationships of a series of 4-amino-1H-pyrazoles as covalent inhibitors of CDK14. PubMed. [Link]

-

The use of differential scanning fluorimetry to detect ligand interactions that promote protein stability. Nature Protocols. [Link]

-

(PDF) Aminopyrazoles as privileged structures in anticancer drug design -an in silico study. ResearchGate. [Link]

-

WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. ResearchGate. [Link]

-

Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI. [Link]

-

Differential Scanning Fluorimetry (DSF) and nanoDSF Services. Domainex. [Link]

-

LanthaScreen Technology on microplate readers. BMG Labtech. [Link]

-

KINOMEscan – High-Throughput Kinase Selectivity Profiling. Ambit Biosciences Inc.. [Link]

-

Celltiter Glo Luminescent Cell Viability Assay Protocol. Scribd. [Link]

-

KINOMEscan Technology. Eurofins Discovery. [Link]

-

High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. PubMed Central. [Link]

-

CellTiter-Glo Assay. Oslo University Hospital Research. [Link]

-

CellTiter- Glo® 3D Cell Viability Assay Protocol for 96-well and 384-well LifeGel Plates. Real Research. [Link]

Sources

- 1. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.sg]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. semanticscholar.org [semanticscholar.org]

- 4. promega.com [promega.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. OUH - Protocols [ous-research.no]

- 7. bmglabtech.com [bmglabtech.com]

- 8. scribd.com [scribd.com]

- 9. Using Differential Scanning Fluorimetry (DSF) to Detect Ligand Binding with Purified Protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. wolfson.huji.ac.il [wolfson.huji.ac.il]

- 11. Differential Scanning Fluorimetry & nanoDSF | Biophysical assays [domainex.co.uk]

- 12. LanthaScreen TR-FRET Kinase Assays | Thermo Fisher Scientific - TW [thermofisher.com]

- 13. bmglabtech.com [bmglabtech.com]

- 14. researchgate.net [researchgate.net]

- 15. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 16. astorscientific.us [astorscientific.us]

- 17. ambitbio.com [ambitbio.com]

- 18. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 19. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Safe Handling of Methyl 4-amino-1H-pyrazole-3-carboxylate

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: A Chemist's Perspective on a Versatile Building Block

Methyl 4-amino-1H-pyrazole-3-carboxylate (CAS No: 360056-45-7; Molecular Formula: C₅H₇N₃O₂) is a heterocyclic compound that serves as a pivotal intermediate in the synthesis of complex molecular architectures.[1][] Its pyrazole core, functionalized with both an amino group and a methyl ester, offers multiple reaction sites, making it a valuable precursor in medicinal chemistry and drug discovery programs.[1][3][4] The presence of these functional groups dictates not only its synthetic utility but also its potential biological and toxicological profile.

This guide moves beyond a standard Safety Data Sheet (SDS) to provide a comprehensive safety and handling framework rooted in the principles of chemical reactivity and risk assessment. Given that detailed, publicly available toxicological data for this specific molecule is limited, our analysis is built upon the well-documented profiles of structurally similar aminopyrazole derivatives. This approach, grounded in the precautionary principle, ensures that researchers can establish a robust culture of safety when working with this and related compounds.

Section 1: Hazard Identification and Proactive Risk Assessment

The primary directive in chemical safety is to anticipate, rather than react to, potential hazards. The chemical profile of Methyl 4-amino-1H-pyrazole-3-carboxylate, like many of its structural analogs, suggests a classification as an irritant. The recurring safety profile for related aminopyrazole esters and amides points towards a consistent set of hazards.[5][6][7][8][9][10]

Anticipated GHS Classification and Hazards

Based on data from analogous compounds, the following Globally Harmonized System (GHS) classifications are anticipated. This conservative assessment forms the basis for all handling, storage, and emergency protocols outlined in this guide.

| Hazard Class | Hazard Category | GHS Pictogram | Signal Word | Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | GHS07 | Warning | H315: Causes skin irritation.[5][7][8][10] |

| Serious Eye Damage/Eye Irritation | Category 2 | GHS07 | Warning | H319: Causes serious eye irritation.[5][7][8][10] |

| Specific Target Organ Toxicity (Single Exposure); Respiratory Tract Irritation | Category 3 | GHS07 | Warning | H335: May cause respiratory irritation.[5][7][8][10] |

Causality Insight: The irritant nature of this class of compounds can be attributed to the reactivity of the pyrazole ring and its exocyclic amino group. These functionalities can interact with proteins and other biological macromolecules in the skin, eyes, and mucous membranes of the respiratory tract, triggering an inflammatory response.

Section 2: The Hierarchy of Controls: An Essential Safety Framework

Effective risk management relies on a multi-layered approach known as the hierarchy of controls. This framework prioritizes the most effective and reliable control measures, with Personal Protective Equipment (PPE) serving as the final barrier of protection.

Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.

1. Engineering Controls (The Primary Defense):

-

Chemical Fume Hood: All manipulations of Methyl 4-amino-1H-pyrazole-3-carboxylate, especially handling of the solid powder, must be performed inside a certified chemical fume hood.[6][7][11] This is non-negotiable, as it is the most effective way to prevent inhalation of aerosolized particulates.

-

Ventilation: The laboratory must be equipped with adequate general ventilation to ensure any fugitive emissions are diluted and removed.

-

Emergency Equipment: Safety showers and eyewash stations must be readily accessible and located near the workstation.[7][9][12] Their functionality should be tested weekly.

2. Administrative Controls (Standardizing Safe Practices):

-

Standard Operating Procedures (SOPs): A detailed, chemical-specific SOP for handling this compound must be written and approved. This document should include procedures for weighing, transfer, reaction setup, workup, and waste disposal.

-

Designated Areas: Clearly demarcate the specific area within the lab (e.g., a specific fume hood) where this chemical is to be handled.

-

Training: All personnel must be trained on the specific hazards of this compound and the procedures outlined in the SOP before beginning work.

Section 3: Personal Protective Equipment (PPE): The Last Line of Defense

While engineering controls are designed to contain the hazard, PPE is essential to protect the individual operator from potential exposure. The selection of PPE must be based on the anticipated hazards of skin, eye, and respiratory irritation.

Caption: A workflow for selecting the appropriate PPE based on the task.

-

Eye and Face Protection: Wear chemical safety goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166 specifications.[7][11] A face shield should be worn in addition to goggles if there is a significant risk of splashing.

-

Skin Protection:

-

Gloves: Wear nitrile gloves. Always inspect gloves for tears or punctures before use.[6][11] If using solvents, ensure the glove material is resistant to that specific solvent. Contaminated gloves must be removed promptly using the proper technique and disposed of as chemical waste.

-

Lab Coat: A clean, buttoned lab coat must be worn at all times.

-

-

Respiratory Protection: A NIOSH/MSHA or European Standard EN 149 approved respirator equipped with a particulate filter is required if there is any potential for dust formation outside of a fume hood.[7]

Section 4: Protocols for Safe Storage, Handling, and Disposal

Step-by-Step Handling Protocol

-

Pre-Handling Verification: Confirm the fume hood is functioning correctly. Don all required PPE.

-

Weighing and Transfer: Conduct all weighing and transfer operations on a disposable work surface (e.g., weigh paper or aluminum foil) inside the fume hood to contain any spills. Avoid creating dust by handling the material gently.[6][11][12]

-

Reaction Setup: Keep all vessels containing the compound covered or stoppered when not actively in use.

-

Post-Handling Decontamination: After handling, carefully wipe down the work surface and any equipment used. Dispose of contaminated materials (e.g., weigh paper, gloves) in a designated, sealed waste container.

-

Personal Hygiene: Wash hands and forearms thoroughly with soap and water after removing gloves and before leaving the laboratory.[7][12]

Storage Requirements

-

Container: Keep the container tightly sealed to prevent exposure to air and moisture.[12][13]

-

Location: Store in a cool, dry, and well-ventilated area designated for chemical storage.[12][13]

-

Incompatibilities: Segregate from strong oxidizing agents, strong bases, and strong reducing agents.[7][14] Some suppliers recommend storing the material under an inert gas atmosphere to ensure long-term stability.[12]

Disposal Protocol

-

Dispose of waste material and empty containers in accordance with all applicable local, regional, and national regulations. This is a chemical waste product and must not be disposed of in standard trash or drains. Engage a licensed professional waste disposal service.

Section 5: Emergency Response Protocols

Preparedness is key to mitigating the consequences of an accidental exposure or release.

First-Aid Measures for Exposure

| Exposure Route | First-Aid Protocol |

| Inhalation | Immediately move the affected person to fresh air. If breathing is difficult or they feel unwell, seek medical attention.[9][12] |

| Skin Contact | Immediately remove all contaminated clothing. Wash the affected skin area thoroughly with soap and plenty of water for at least 15 minutes. If skin irritation persists, seek medical attention.[11][12][13] |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[9][12][13] |

| Ingestion | Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[11][12][13] |

Fire-Fighting Procedures

-

Suitable Extinguishing Media: Use water spray, carbon dioxide (CO₂), dry chemical powder, or alcohol-resistant foam.[7][11][13]

-

Specific Hazards: Thermal decomposition may produce hazardous and irritating gases, including carbon monoxide (CO), carbon dioxide (CO₂), and nitrogen oxides (NOx).[7]

-

Protective Actions: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[7][11]

Accidental Release (Spill) Response

Caption: A step-by-step workflow for responding to a chemical spill.

-

Evacuate and Secure: Evacuate all non-essential personnel from the immediate area.

-

Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

-

Protect: Wear full PPE, including respiratory protection.

-

Contain and Clean: Without creating dust, gently sweep or scoop the spilled solid material into a suitable, labeled container for chemical waste disposal.[7][12]

-

Decontaminate: Clean the spill area thoroughly with a damp cloth or paper towels, which should also be disposed of as chemical waste.

Section 6: Physicochemical Data

| Property | Value | Reference |

| CAS Number | 360056-45-7 | [1][] |

| Molecular Formula | C₅H₇N₃O₂ | [1][] |

| Molecular Weight | 141.13 g/mol | [1][] |

| Appearance | Assumed to be an off-white to white solid. | [13] |

| InChI Key | UYWFTIKDUFKYJS-UHFFFAOYSA-N | [] |

| SMILES | COC(=O)C1=C(C=NN1)N | [] |

Conclusion

Methyl 4-amino-1H-pyrazole-3-carboxylate is a valuable tool in chemical synthesis, but its potential to cause skin, eye, and respiratory irritation demands a high level of respect and care. By understanding its anticipated hazard profile and rigorously applying the hierarchy of controls—prioritizing engineering solutions like fume hoods, standardizing safe practices through administrative controls, and using appropriate PPE as a final safeguard—researchers can handle this compound with confidence and safety. Adherence to the protocols outlined in this guide will foster a secure research environment and ensure the well-being of all laboratory personnel.

References

- Methyl 4-amino-1H-pyrazole-3-carboxyl

- Methyl 4-methyl-1H-pyrazole-3-carboxyl

- 4-amino-1-methyl-1H-pyrazole-3-carboxamide | C5H8N4O | CID 6485351. PubChem.

- SAFETY D

- Methyl 4-amino-1-methyl-1H-pyrazole-3-carboxyl

- Methyl 4-amino-1-methyl-1H-pyrazole-3-carboxyl

- SAFETY D

- SAFETY DATA SHEET - Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxyl

- 3-amino-1-methyl-1H-pyrazole-4-carboxamide | C5H8N4O | CID 17118319. PubChem.

- Chemical Safety Data Sheet MSDS / SDS - 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. ChemicalBook.

- Methyl 1H-pyrazole-3-carboxylate - SAFETY D

- Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI.

- CAS 360056-45-7 (Methyl 4-amino-1H-pyrazole-3-carboxyl

- SAFETY DATA SHEET - 3-Amino-1H-pyrazole-4-carboxamide hemisulf

- 3-Amino-1H-pyrazole-4-carboxamide hemisulph

- Recent developments in aminopyrazole chemistry. Arkivoc.

Sources

- 1. Methyl 4-amino-1H-pyrazole-3-carboxylate | 1119471-86-1; 27116-93-4; 360056-45-7 | Benchchem [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. arkat-usa.org [arkat-usa.org]

- 5. Methyl 4-methyl-1H-pyrazole-3-carboxylate | C6H8N2O2 | CID 3467807 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. biosynce.com [biosynce.com]

- 7. fishersci.com [fishersci.com]

- 8. 3-amino-1-methyl-1H-pyrazole-4-carboxamide | C5H8N4O | CID 17118319 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. fishersci.com [fishersci.com]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 11. chemicalbook.com [chemicalbook.com]

- 12. tcichemicals.com [tcichemicals.com]

- 13. assets.thermofisher.com [assets.thermofisher.com]

- 14. fishersci.com [fishersci.com]

A Technical Guide to Methyl 4-amino-1H-pyrazole-3-carboxylate and its Ethyl Analog: A Comparative Analysis for Drug Discovery

Introduction: The Privileged Pyrazole Scaffold in Modern Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1] Its unique structural features, including its ability to participate in hydrogen bonding and its rigid, planar nature, make it a "privileged scaffold" – a molecular framework that is recurrently found in biologically active compounds.[2] Pyrazole derivatives have demonstrated a vast spectrum of pharmacological activities, leading to the development of blockbuster drugs such as the anti-inflammatory agent celecoxib and the kinase inhibitor ruxolitinib.[1][2]

Within this critical class of compounds, alkyl 4-amino-1H-pyrazole-3-carboxylates serve as exceptionally versatile building blocks for the synthesis of more complex, biologically active molecules, particularly in the realm of kinase inhibitors for oncology.[3][4] This guide provides an in-depth technical comparison of two key intermediates: methyl 4-amino-1H-pyrazole-3-carboxylate and its ethyl analog. We will delve into their synthesis, physicochemical properties, and the critical differences that guide the selection of one over the other in a drug development context, offering field-proven insights for researchers, scientists, and drug development professionals.

Comparative Synthesis and Mechanistic Insights

The synthesis of both the methyl and ethyl 4-amino-1H-pyrazole-3-carboxylates predominantly relies on the principle of cyclocondensation, a robust and well-established method for forming the pyrazole ring. This process involves the reaction of a hydrazine derivative with a suitable three-carbon electrophile that already contains the precursors to the amino and carboxylate functionalities.

The general synthetic workflow can be visualized as follows:

Caption: General workflow for pyrazole synthesis.

The primary distinction in synthesizing the methyl versus the ethyl analog lies in the choice of the starting cyanoacetate ester. To produce the methyl ester, one would start with methyl 2-cyano-3-ethoxyacrylate, whereas the synthesis of the ethyl ester commences with ethyl 2-cyano-3-ethoxyacrylate.

Detailed Experimental Protocols

The following protocols are representative of common laboratory-scale syntheses and are designed to be self-validating through in-process controls and characterization of the final product.

Protocol 1: Synthesis of Ethyl 4-amino-1H-pyrazole-3-carboxylate

This protocol is adapted from established literature procedures.[5]

-

Starting Materials:

-

Ethyl (E)-2-cyano-3-ethoxyacrylate (29.5 mmol, 1.0 eq)

-

Hydrazine hydrate (29.5 mmol, 1.0 eq)

-

Ethanol (50 mL)

-

Ethyl acetate

-

Water

-

Brine

-

-

Procedure:

-

To a stirred solution of ethyl (E)-2-cyano-3-ethoxyacrylate in ethanol, add hydrazine hydrate dropwise at room temperature.

-

Stir the mixture at room temperature for 10 minutes.

-

Heat the reaction mixture to reflux and maintain overnight. Monitor reaction completion by Thin Layer Chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

Extract the residue with ethyl acetate and wash sequentially with water and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the product as a light-yellow solid.

-

Yield: High yields, often around 99%, are reported for this transformation.[5]

-

Protocol 2: Synthesis of Methyl 4-amino-1H-pyrazole-3-carboxylate

The synthesis for the methyl analog follows a nearly identical procedure, with the substitution of the corresponding methyl ester starting material.

-

Starting Materials:

-

Methyl 2-cyano-3-ethoxyacrylate (1.0 eq)

-

Hydrazine hydrate (1.0 eq)

-

Methanol or Ethanol

-

-

Procedure:

-

The procedure is analogous to that of the ethyl ester, with methyl 2-cyano-3-ethoxyacrylate as the starting material. Methanol can be used as the solvent in place of ethanol.

-

The reaction progress is monitored by TLC, and the product is isolated following a similar workup procedure.

-

Yield: The yields for the methyl ester synthesis are generally comparable to the ethyl ester, typically in the high 80s to 90s percentage range.

-

Causality Behind Experimental Choices:

-

Solvent: Ethanol or methanol are chosen as they are good solvents for the reactants and the reaction temperature is conveniently at their reflux point. They are also easily removed post-reaction.

-

Reagents: The use of alkoxymethylene cyanoacetate derivatives is highly efficient as they possess the required three-carbon backbone with the nitrile and ester functionalities correctly positioned for cyclization with the binucleophilic hydrazine.

-

Workup: The aqueous workup is designed to remove any remaining hydrazine salts and other water-soluble impurities. The use of brine helps to break any emulsions and facilitate phase separation.

Physicochemical Properties: A Comparative Overview

The seemingly minor difference of a single methylene unit between the methyl and ethyl esters gives rise to notable distinctions in their physical properties. These differences can have significant implications for handling, purification, and formulation.

| Property | Methyl 4-amino-1H-pyrazole-3-carboxylate | Ethyl 4-amino-1H-pyrazole-3-carboxylate |

| CAS Number | 360056-45-7 | 55904-61-5 |

| Molecular Formula | C₅H₇N₃O₂ | C₆H₉N₃O₂ |

| Molecular Weight | 141.13 g/mol | 155.15 g/mol |

| Appearance | White to off-white crystalline powder | White to yellow crystalline powder |

| Melting Point | 99-104 °C | 105-107 °C |

Data Presentation: Spectroscopic Characterization

NMR and IR spectroscopy are indispensable for confirming the identity and purity of these compounds.

¹H NMR Spectroscopy: The primary difference in the ¹H NMR spectra will be the signals corresponding to the ester alkyl group.

-

Methyl Ester: A sharp singlet around 3.8 ppm, integrating to 3 protons (the -OCH₃ group).

-

Ethyl Ester: A quartet around 4.3 ppm (2H, -OCH₂CH₃) and a triplet around 1.3 ppm (3H, -OCH₂CH₃).

Other characteristic peaks for both molecules include a singlet for the C5-H of the pyrazole ring and broad singlets for the NH and NH₂ protons.

¹³C NMR Spectroscopy: The carbon signals for the ester group will also differ:

-

Methyl Ester: A signal around 51 ppm for the methoxy carbon.

-

Ethyl Ester: Signals around 60 ppm and 14 ppm for the ethoxy carbons.

Infrared (IR) Spectroscopy: The IR spectra for both compounds will be very similar, dominated by characteristic absorptions for:

-

N-H stretching of the amino group and pyrazole ring (around 3200-3400 cm⁻¹).

-

C=O stretching of the ester carbonyl group (around 1700 cm⁻¹).

The Decisive Difference: Implications in Drug Development

The choice between a methyl and an ethyl ester on the 4-amino-1H-pyrazole-3-carboxylate scaffold is not arbitrary. It is a calculated decision based on the intended downstream application and desired properties of the final drug candidate. The primary factors influencing this choice are metabolic stability, steric effects, and resulting physicochemical properties.

Metabolic Stability and Prodrug Strategy

Esters are frequently employed in prodrug strategies to enhance properties like membrane permeability and oral bioavailability.[6] Once absorbed, these esters are often hydrolyzed by carboxylesterases in the plasma and liver to release the active carboxylic acid.[7]

-

Methyl Esters: Generally exhibit greater metabolic stability compared to their ethyl counterparts.[8] The smaller methyl group is sterically less accessible to the active site of hydrolytic enzymes, resulting in a slower rate of hydrolysis. This can lead to a longer half-life of the ester form in vivo.

-

Ethyl Esters: The additional methylene group provides a slightly larger and more lipophilic handle, which can sometimes be more readily accommodated by carboxylesterases, leading to faster hydrolysis.

The desired pharmacokinetic profile of the final drug dictates the choice. If a rapid conversion to the active acid is required, an ethyl ester might be preferable. Conversely, if a more sustained release or if the ester form itself contributes to activity, the more stable methyl ester may be the superior choice.

Caption: Factors influencing the choice of ester.

Steric and Electronic Effects in Subsequent Reactions

The ester group can influence the reactivity of the pyrazole core in subsequent synthetic steps.

-

Steric Hindrance: The ethyl group is slightly bulkier than the methyl group. This can be a critical factor in reactions at adjacent positions on the pyrazole ring. For instance, in N-alkylation reactions, the steric bulk of the ester can influence the regioselectivity of the reaction.[9] In some cases, a larger ester group might be used to direct substitution to a less hindered nitrogen.

-

Electronic Effects: The electronic difference between a methyl and an ethyl group is minimal and is unlikely to significantly alter the reactivity of the pyrazole ring system. The dominant electronic influences come from the amino group (activating) and the carboxylate group (deactivating).[10]

Physicochemical Properties and Formulation

As shown in the comparative table, the ethyl ester has a slightly higher molecular weight and melting point. While these differences are small, they can impact properties like solubility and crystallinity. In some cases, one analog may form a more desirable crystal lattice, which is a critical consideration for the formulation of a final drug product.

Conclusion: A Strategic Choice for a Privileged Scaffold

Methyl 4-amino-1H-pyrazole-3-carboxylate and its ethyl analog are both invaluable intermediates in the synthesis of pyrazole-based therapeutics. While their synthesis is similar, the choice between them is a strategic one, with significant consequences for the pharmacokinetic profile and synthetic accessibility of the final drug candidate. The methyl ester generally offers greater metabolic stability, which can be advantageous for achieving sustained drug exposure. The ethyl ester, being more labile, may be preferred for prodrugs requiring rapid conversion to the active carboxylic acid. Furthermore, the subtle steric differences can be exploited to influence the outcome of subsequent synthetic transformations. A thorough understanding of these differences, as outlined in this guide, is essential for medicinal chemists to make informed decisions in the design and development of novel pyrazole-based drugs.

References

- Clement, J., et al. (2021). Steric redirection of alkylation in 1H-pyrazole-3-carboxylate esters. Tetrahedron Letters, 77, 153139.